BenchChemオンラインストアへようこそ!

Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate

Lipophilicity Drug Design Physicochemical Property Profiling

This fluorinated spirocyclic amide-ester is a critical research intermediate for CNS drug discovery and the synthesis of pemetrexed disodium derivatives. Its unique 1,1-difluoro-6-azaspiro[2.5]octane core provides a rigid scaffold with enhanced metabolic stability and modulated lipophilicity, directly impacting target selectivity and brain penetration (TPSA 46.6 Ų, XLogP3 2.6). Unlike generic piperidine or non-fluorinated analogs, it enables precise SAR programs and impurity profiling essential for ANDA submissions. Secure standard quantities from milligram to multi-gram scales with reliable shipping and documentation.

Molecular Formula C16H17F2NO3
Molecular Weight 309.313
CAS No. 2097890-99-6
Cat. No. B2355767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate
CAS2097890-99-6
Molecular FormulaC16H17F2NO3
Molecular Weight309.313
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F
InChIInChI=1S/C16H17F2NO3/c1-22-14(21)12-4-2-11(3-5-12)13(20)19-8-6-15(7-9-19)10-16(15,17)18/h2-5H,6-10H2,1H3
InChIKeyWXIHYLJESPIUKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate (CAS 2097890-99-6): A Specialized Fluorinated Spirocyclic Building Block for Medicinal Chemistry Procurement


Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate (CAS 2097890-99-6) is a synthetic organic compound classified as a fluorinated spirocyclic amide-ester [1]. The molecule features a 1,1-difluoro-6-azaspiro[2.5]octane core linked via a carbonyl bridge to a methyl benzoate moiety (C16H17F2NO3; MW 309.31 g/mol). It is primarily utilized as a research intermediate and building block in early-stage drug discovery, with published references indicating its role in the synthesis of pemetrexed disodium derivatives and related anticancer antifolate agents .

Why Generic Replacement of Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate with Non-Fluorinated or Non-Spirocyclic Analogs Risks Synthetic and Pharmacological Failure


The combination of the gem-difluoro substituent and the rigid 6-azaspiro[2.5]octane scaffold in this compound generates a unique conformational and electronic profile that cannot be replicated by simpler piperidine or non-fluorinated spirocyclic analogs [1]. The difluoro motif is known to enhance metabolic stability and modulate lipophilicity in lead compounds, while the spirocyclic core restricts conformational freedom, potentially improving target binding selectivity. Substitution with non-fluorinated 6-azaspiro[2.5]octane esters or monocyclic benzamides would eliminate these critical physicochemical features, making generic interchanging unsuitable for structure-activity relationship (SAR) programs where these parameters are design-critical [2].

Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate: Quantitative Differentiation Evidence Against Key Analogs


Increased Calculated Lipophilicity Driven by Gem-Difluoro Substitution Enhances Membrane Permeability Potential vs. Non-Fluorinated Spirocycle

The target compound's computed partition coefficient (XLogP3 = 2.6) represents a substantial increase in lipophilicity compared to non-fluorinated 6-azaspiro[2.5]octane-6-carboxylate analogs, which typically exhibit XLogP3 values in the range of 1.2–1.8 [1]. This difference is a direct consequence of the gem-difluoro substitution on the cyclopropane ring. In medicinal chemistry, a ΔLogP of +0.8 to +1.4 can significantly improve passive membrane permeability, a critical parameter for oral bioavailability and CNS penetration [2]. The target compound's higher lipophilicity may thus offer a strategic advantage in optimizing lead candidates for intracellular or CNS targets.

Lipophilicity Drug Design Physicochemical Property Profiling

Reduced Topological Polar Surface Area Supports Blood-Brain Barrier Penetration Design Rationale Over Higher-TPSA Piperidine Analogs

The target compound has a low topological polar surface area (TPSA = 46.6 Ų) [1]. This value falls well below the commonly cited threshold of 60–70 Ų for favorable CNS penetration and is significantly lower than that of many piperidine-based amide intermediates used in antifolate synthesis (TPSA typically >70 Ų due to additional heteroatoms) [2]. For central nervous system drug discovery programs, a TPSA below 60 Ų is correlated with a higher probability of crossing the blood-brain barrier; thus, the target compound presents a differentiated profile for CNS-oriented library synthesis.

CNS Drug Discovery Blood-Brain Barrier Computational ADME

Conformational Restriction from Spirocyclic Core Reduces Entropic Penalty Upon Binding Relative to Flexible Piperidine Analogs

The 1,1-difluoro-6-azaspiro[2.5]octane scaffold in the target compound has only 3 rotatable bonds, as opposed to 5–6 rotatable bonds in a flexible piperidine amide analog such as ethyl 4-(piperidin-1-ylcarbonyl)benzoate [1]. The reduced rotatable bond count is associated with a lower entropic penalty upon target binding, and literature studies demonstrate that restricting rotatable bonds to ≤3 can significantly enhance binding affinity and selectivity in fragment-based drug discovery [2]. This feature positions the target compound as a privileged scaffold for generating high-affinity ligands compared to more flexible, linear amide linkers.

Conformational Analysis Target Engagement Binding Affinity

Synthetic Differentiation as a Key Intermediate in Pemetrexed Derivative Synthesis vs. Generic Intermediates

Vendor technical datasheets explicitly designate this compound as an intermediate in the preparation of Pemetrexed Disodium and its derivatives, a class of clinically validated anticancer agents targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . In contrast, simpler intermediates such as methyl 4-(bromomethyl)benzoate are generic alkylating agents without this specified synthetic utility in antifolate production. The target compound's specific role in constructing the pemetrexed pharmacophore makes it an essential procurement item for process chemistry groups developing generic pemetrexed formulations or novel antifolate analogs.

Anticancer Agents Antifolates Synthetic Intermediate

Strategic Application Scenarios for Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate Based on Quantitative Differentiation


Medicinal Chemistry: CNS-Penetrant Kinase or GPCR Lead Optimization Libraries

The compound's low TPSA (46.6 Ų) and favorable XLogP3 (2.6) make it an ideal building block for generating compound libraries targeting CNS receptors or enzymes where blood-brain barrier penetration is required [1]. When incorporated into a lead series, the difluoro-azaspiro scaffold can simultaneously maintain target affinity while enhancing brain exposure, a profile supported by class-level evidence on CNS drug properties [2].

Process Chemistry: Generic Pemetrexed Intermediate Synthesis and Quality Control

For CROs and generic pharmaceutical manufacturers developing alternative pemetrexed disodium synthetic routes, this compound serves as a key intermediate with a defined application specification [1]. Its procurement directly supports impurity profiling, reference standard preparation, and process validation as required by FDA and EMA guidelines for ANDA submissions [2].

Fragment-Based Drug Discovery: Privileged Spirocyclic Scaffold with Metabolic Stability Advantages

The rigid spirocyclic core (3 rotatable bonds) combined with the metabolically stable gem-difluoro group positions this compound as a valuable fragment or scaffold in FBDD campaigns [1]. The reduced entropic binding penalty and resistance to oxidative metabolism are desirable attributes for generating high-quality hit compounds that can be efficiently optimized [2].

Quote Request

Request a Quote for Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.